Cas no 1824127-39-0 ([4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol)

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a fluorophenyl group attached to a pyrrolidine scaffold, with a hydroxymethyl substituent at the 3-position, offering versatility for further functionalization. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group provides a handle for derivatization or conjugation. This structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined stereochemistry and purity ensure reproducibility in research applications. The compound is typically supplied with analytical data (NMR, HPLC) to confirm identity and quality.
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol structure
1824127-39-0 structure
Product name:[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
CAS No:1824127-39-0
MF:C11H14FNO
MW:195.23336648941
MDL:MFCD24493952
CID:5172330
PubChem ID:53400554

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
    • (4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
    • ((3R,4R)-4-(3-FLUOROPHENYL)PYRROLIDIN-3-YL)METHANOL
    • [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
    • MDL: MFCD24493952
    • Inchi: 1S/C11H14FNO/c12-10-3-1-2-8(4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2
    • InChI Key: HOJIBLLFDVLDFW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1CNCC1CO

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Topological Polar Surface Area: 32.299
  • XLogP3: 1

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-267842-0.05g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
0.05g
$827.0 2023-09-11
Enamine
EN300-267842-5.0g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
5.0g
$2152.0 2023-02-28
Enamine
EN300-267842-0.1g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
0.1g
$867.0 2023-09-11
Enamine
EN300-267842-1.0g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
1g
$0.0 2023-06-07
Enamine
EN300-267842-10.0g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
10.0g
$3191.0 2023-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035205-5g
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0 95%
5g
¥9506.0 2023-03-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035205-1g
[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0 95%
1g
¥3619.0 2023-03-31
Enamine
EN300-267842-0.25g
[4-(3-fluorophenyl)pyrrolidin-3-yl]methanol
1824127-39-0
0.25g
$906.0 2023-09-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154886-5g
(4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
1824127-39-0 98%
5g
¥16102 2023-04-09
AN HUI ZE SHENG Technology Co., Ltd.
A043982-1g
(4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol
1824127-39-0 97%
1g
¥3619.00 2023-09-15

Additional information on [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: A Comprehensive Overview of CAS No. 1824127-39-0

[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS No. 1824127-39-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol.

The molecular structure of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is composed of a pyrrolidine ring substituted with a 3-fluorophenyl group and a methanol functional group. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The methanol group, on the other hand, provides a hydroxyl functionality that can participate in hydrogen bonding and other intermolecular interactions.

Recent studies have focused on the synthesis and optimization of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol. One notable approach involves the use of transition-metal-catalyzed reactions to efficiently construct the pyrrolidine ring and introduce the fluorine substituent. For instance, palladium-catalyzed cross-coupling reactions have been employed to couple a 3-fluorobenzaldehyde derivative with an appropriate pyrrolidine precursor. This method offers high yields and excellent regioselectivity, making it a preferred choice for large-scale synthesis.

In terms of biological activity, [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol has shown promising results in various assays. Research has demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. Specifically, studies have indicated that this compound can act as an agonist or antagonist at specific GPCR subtypes, depending on its structural modifications. This versatility makes it a valuable tool for probing receptor function and developing new drugs.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol. These studies have revealed that the compound exhibits favorable oral bioavailability and good plasma stability. However, further optimization may be necessary to enhance its metabolic stability and reduce potential side effects.

The therapeutic potential of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol has been explored in several disease models. For example, preclinical studies have shown that this compound can exhibit anti-inflammatory effects by modulating cytokine production and immune cell activation. Additionally, it has demonstrated neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These findings suggest that [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol could be a promising lead compound for further drug development.

Despite its promising properties, the development of [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol into a clinical candidate requires thorough safety and efficacy evaluations. Preclinical toxicology studies are essential to assess its safety profile and identify any potential adverse effects. Furthermore, clinical trials will be necessary to validate its therapeutic efficacy in human subjects.

In conclusion, [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS No. 1824127-39-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential across various disease indications.

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